

Molidustat safety profile and reported adverse events in clinical trials

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Compound of Interest

Compound Name: Molidustat

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Molidustat Safety Profile: A Technical Support Center for Researchers

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the safety profile of **Molidustat** as reported in clinical trials. The information is presented in a question-and-answer format to directly address potential issues and inquiries that may arise during experimental design and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the overall safety profile of **Molidustat** observed in major clinical trials?

A1: **Molidustat** has been generally well-tolerated in clinical trials, with a safety profile comparable to that of erythropoiesis-stimulating agents (ESAs) like darbepoetin alfa and epoetin.^{[1][2][3]} The majority of treatment-emergent adverse events (TEAEs) reported have been of mild to moderate intensity.^{[1][3]}

Q2: What are the most commonly reported adverse events associated with **Molidustat** treatment?

A2: Across the MIYABI and DIALOGUE clinical trial programs, the most frequently reported TEAEs in patients receiving **Molidustat** were nasopharyngitis (common cold) and worsening of chronic kidney disease (CKD).^{[1][4]}

Q3: Has there been a higher incidence of serious adverse events (SAEs) with **Molidustat** compared to ESAs?

A3: The overall incidence of serious TEAEs with **Molidustat** has been reported to be similar to that of comparator ESAs in several studies.[2] However, some studies have noted a higher proportion of severe TEAEs in the **Molidustat** group compared to the darbepoetin group, although the incidence of serious TEAEs was similar.[1] In one study, TEAEs leading to death were reported in a small number of patients in the **Molidustat** group.[3]

Troubleshooting Guide

Issue 1: A patient in our study on **Molidustat** is experiencing a decline in renal function.

Troubleshooting Steps:

- **Assess Causality:** Worsening of CKD has been reported as a TEAE in **Molidustat** clinical trials.[1][4] It is crucial to investigate all potential causes of renal function decline, including disease progression, concomitant medications, and other comorbidities.
- **Monitor Closely:** Continue to monitor renal function parameters (e.g., eGFR, serum creatinine) and blood pressure.
- **Review Protocol:** Refer to the study protocol for specific guidance on dose adjustment or discontinuation of **Molidustat** in the event of a significant decline in renal function.

Issue 2: A participant is concerned about the cardiovascular risks of **Molidustat**.

Troubleshooting Steps:

- **Provide Context:** Explain that the incidence of major adverse cardiovascular events (MACE) with **Molidustat** has been investigated and was found to be similar to ESAs in some long-term studies.[2]
- **Individual Risk Assessment:** Evaluate the participant's individual cardiovascular risk profile. Patients with a history of cardiovascular disease may require more frequent monitoring.
- **Adherence to Monitoring Plan:** Ensure strict adherence to the clinical trial's safety monitoring plan, which should include regular cardiovascular assessments.

Data Presentation

Table 1: Incidence of Treatment-Emergent Adverse Events (TEAEs) in the MIYABI ND-C Study

Adverse Event Category	Molidustat (n=82)	Darbepoetin Alfa (n=79)
At least 1 TEAE	93.9%	93.7%
Severity of TEAEs		
Mild	54.9%	63.3%
Moderate	22.0%	22.8%
Severe	17.1%	7.6%
Common TEAEs		
Nasopharyngitis	31.7%	26.6%
Worsening of CKD	19.5%	11.4%

Source: Adapted from the MIYABI ND-C Study.[\[1\]](#)

Table 2: Overview of TEAEs in the DIALOGUE Extension Studies

Patient Population	Treatment Group	Patients with at least one AE
Non-Dialysis	Molidustat	85.6%
Darbepoetin	85.7%	
On Dialysis	Molidustat	91.2%
Epoetin	93.3%	

Source: Adapted from the DIALOGUE Extension Studies.[\[5\]](#)[\[6\]](#)

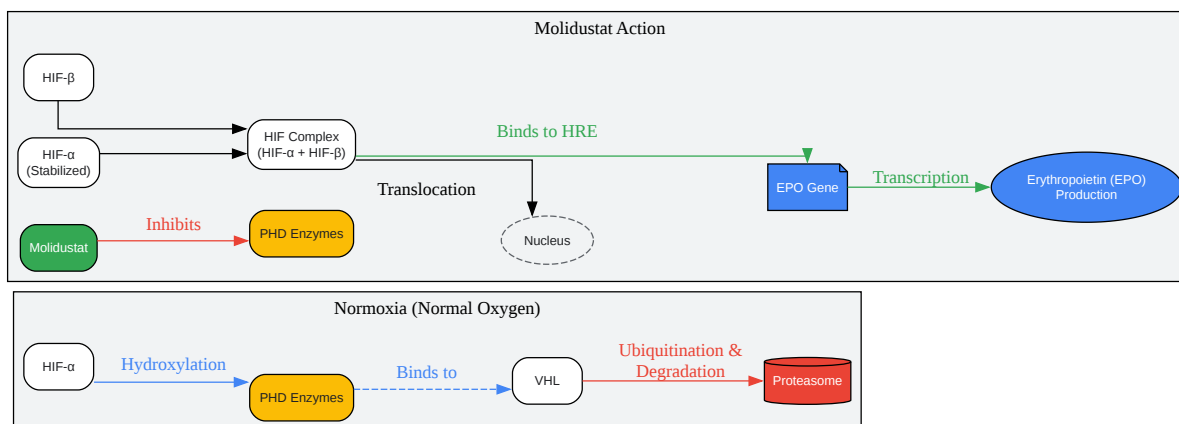
Experimental Protocols

Key Methodologies from the MIYABI ND-C Phase 3 Trial

- Study Design: A 52-week, randomized, open-label, active-control, parallel-group, multicenter study.^[1]
- Patient Population: Japanese patients with renal anemia associated with CKD (stages 3–5) who were not undergoing dialysis and were ESA-naïve.^[1]
- Intervention:
 - **Molidustat**: Initiated at 25 mg once daily.
 - Darbepoetin alfa: Initiated at 30 µg every 2 weeks.
 - Doses of both drugs were titrated to maintain hemoglobin (Hb) levels within the target range of ≥11.0 g/dL and <13.0 g/dL.^[1]
- Safety Assessment:
 - All TEAEs were recorded from the first drug intake until 3 days after the end of treatment.
 - Adverse events were coded using the Medical Dictionary for Regulatory Activities (MedDRA).
 - An independent committee of specialists adjudicated major adverse cardiovascular events (MACE).^[1]

Visualizations

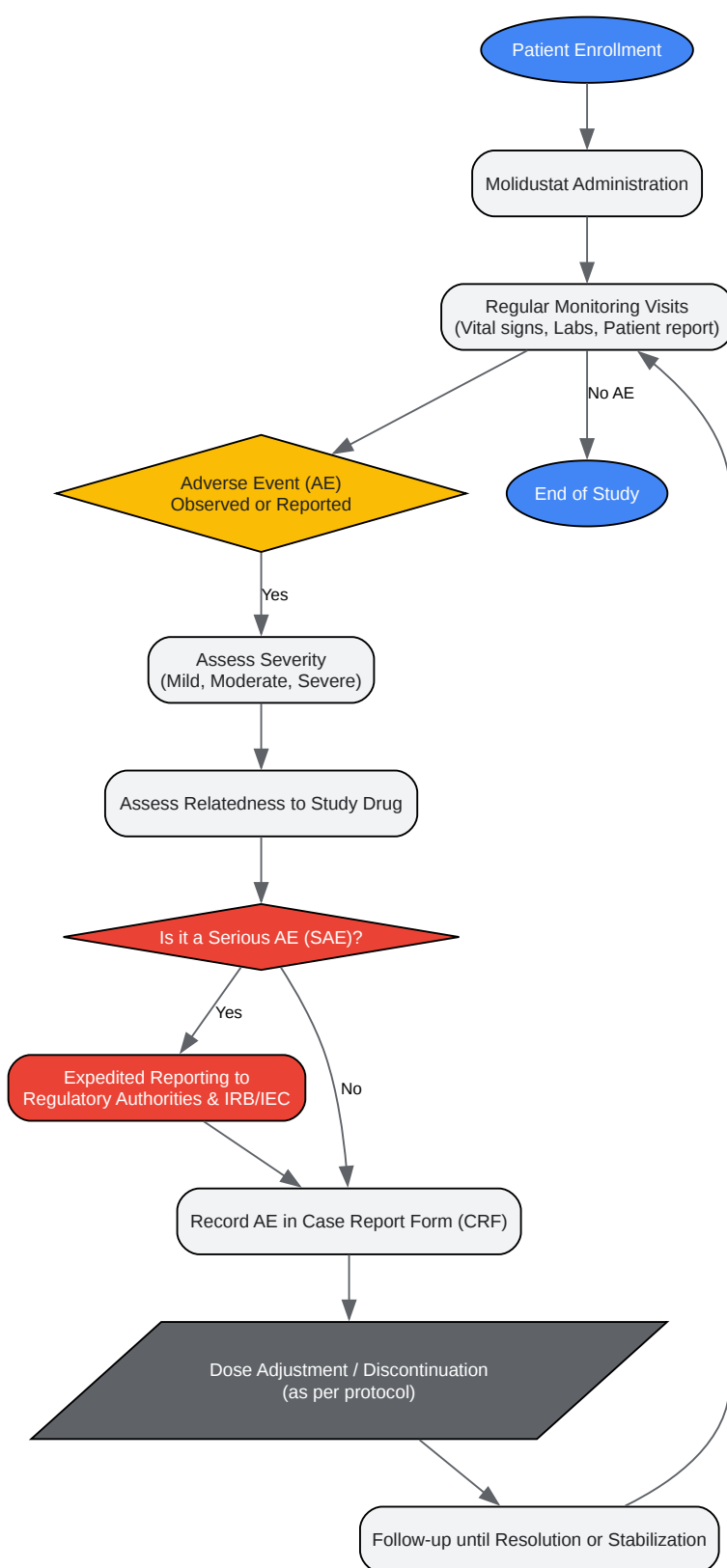
Molidustat's Mechanism of Action: HIF Signaling Pathway



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Caption: **Molidustat** inhibits PHD enzymes, leading to the stabilization of HIF- α and increased EPO production.

Logical Workflow for Adverse Event Monitoring in a **Molidustat** Clinical Trial



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Caption: A logical workflow for the systematic monitoring and reporting of adverse events in a clinical trial.

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- To cite this document: BenchChem. [Molidustat safety profile and reported adverse events in clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612033#molidustat-safety-profile-and-reported-adverse-events-in-clinical-trials]

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